

# TRAP-5 Amide and Thrombin Receptor Activation: A Technical Guide

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## Compound of Interest

Compound Name: TRAP-5 amide

Cat. No.: B118074

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## Introduction

Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling cascades. PAR1, the first identified member of this family, is the primary receptor for thrombin, a key serine protease in the coagulation cascade. The activation of PAR1 by thrombin is a critical event in hemostasis and thrombosis.

**TRAP-5 amide**, with the amino acid sequence Ser-Phe-Leu-Leu-Arg-NH<sub>2</sub> (SFLLR-NH<sub>2</sub>), is a synthetic pentapeptide that corresponds to the first five amino acids of the human PAR1 tethered ligand sequence.<sup>[1][2]</sup> It functions as a potent and selective agonist of PAR1, capable of inducing full receptor activation without the need for proteolytic cleavage.<sup>[3]</sup> This property makes **TRAP-5 amide** an invaluable tool for studying PAR1 signaling and function in various physiological and pathological processes, including platelet activation, inflammation, and cancer. This technical guide provides an in-depth overview of **TRAP-5 amide**, its mechanism of action on the thrombin receptor, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the associated signaling pathways.

## Mechanism of PAR1 Activation by TRAP-5 Amide

The canonical activation of PAR1 by thrombin involves the cleavage of the receptor's N-terminal exodomain between arginine-41 and serine-42. This cleavage exposes the new N-terminal sequence SFLLRN-, which then binds intramolecularly to the second extracellular loop of the receptor, triggering a conformational change that leads to G protein coupling and downstream signaling.

**TRAP-5 amide** (SFLLR-NH<sub>2</sub>) mimics this tethered ligand. By binding to the same site on the extracellular domain of PAR1, it induces a similar conformational change, leading to receptor activation.<sup>[3]</sup> This activation is independent of receptor cleavage, allowing for the direct and selective study of PAR1-mediated signaling events.

## Quantitative Data Presentation

The following tables summarize the quantitative data for **TRAP-5 amide** and related peptides in key functional assays. It is important to note that EC<sub>50</sub> and other values can vary depending on the cell type, experimental conditions, and specific peptide sequence used.

Ligand	Assay	Cell Type/System	Potency (EC <sub>50</sub> )	Reference
TRAP (SFLLRNPNDKY EPF-amide)	Platelet Aggregation	Human Platelets	24 $\mu$ M $\pm$ 1.7	<a href="#">[4]</a>
PAR1AP (TFLLR-amide)	Platelet Aggregation	Human Platelets	3.9 $\mu$ M $\pm$ 1.1	
Thrombin	Platelet Aggregation	Human Platelets	0.29 nM $\pm$ 0.00	
TFLLR-NH <sub>2</sub>	Calcium Mobilization	Neurons	1.9 $\mu$ M	

Note: Data for **TRAP-5 amide** (SFLLR-NH<sub>2</sub>) specifically was not available in all cited literature; therefore, data for the closely related and commonly used PAR1 activating peptides (TRAP and PAR1AP) are included for comparison. The longer TRAP peptide generally shows lower potency compared to the shorter PAR1AP.

## Experimental Protocols

### Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes the measurement of platelet aggregation in response to **TRAP-5 amide** using LTA.

#### a. Materials:

- **TRAP-5 amide** (SFLLR-NH<sub>2</sub>)
- Human whole blood collected in 3.2% sodium citrate tubes
- Saline (0.9% NaCl)
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
- Light Transmission Aggregometer
- Cuvettes with stir bars
- Pipettes

#### b. Method:

- PRP and PPP Preparation:
  - Centrifuge whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.
  - Transfer the PRP to a new tube.
  - Centrifuge the remaining blood at 1500-2000 x g for 20 minutes to obtain PPP.
- Aggregometer Setup:
  - Set the aggregometer to 37°C.

- Calibrate the instrument using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).
- Aggregation Measurement:
  - Pipette 450  $\mu$ L of PRP into a cuvette with a stir bar.
  - Place the cuvette in the heating block of the aggregometer for at least 2 minutes to equilibrate to 37°C.
  - Place the cuvette in the reading well and start recording the baseline.
  - Add 50  $\mu$ L of **TRAP-5 amide** solution at the desired concentration (e.g., a final concentration of 1-100  $\mu$ M) to the cuvette.
  - Record the change in light transmission for at least 5 minutes.
- Data Analysis:
  - The percentage of maximal aggregation is determined from the change in light transmission.
  - Construct a dose-response curve by testing a range of **TRAP-5 amide** concentrations to determine the EC50 value.

## Calcium Mobilization Assay using Fluo-4 AM

This protocol outlines the measurement of intracellular calcium mobilization in response to **TRAP-5 amide** using the fluorescent calcium indicator Fluo-4 AM.

### a. Materials:

- **TRAP-5 amide** (SFLLR-NH<sub>2</sub>)
- Adherent cells expressing PAR1 (e.g., HEK293 cells, endothelial cells)
- Fluo-4 AM
- Pluronic F-127

- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- Probenecid
- 96-well black, clear-bottom plates
- Fluorescence microplate reader with an injection system

b. Method:

- Cell Plating:
  - Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
  - Incubate overnight at 37°C, 5% CO<sub>2</sub>.
- Dye Loading:
  - Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127 and probenecid.
  - Remove the cell culture medium and wash the cells with HBSS.
  - Add 100 µL of the Fluo-4 AM loading solution to each well.
  - Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
  - Wash the cells twice with HBSS containing probenecid, leaving 100 µL of buffer in each well.
- Calcium Measurement:
  - Place the plate in a fluorescence microplate reader.
  - Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.
  - Record a stable baseline fluorescence for 10-20 seconds.

- Inject the **TRAP-5 amide** solution at the desired concentration.
- Continue recording the fluorescence intensity for at least 60 seconds to capture the peak response.
- Data Analysis:
  - The change in fluorescence intensity ( $\Delta F$ ) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
  - Normalize the response to the baseline fluorescence ( $\Delta F/F$ ).
  - Generate a dose-response curve to determine the EC50 value.

## GTPyS Binding Assay

This protocol describes the measurement of G protein activation by PAR1 in response to **TRAP-5 amide** using a [<sup>35</sup>S]GTPyS binding assay.

### a. Materials:

- **TRAP-5 amide** (SFLLR-NH<sub>2</sub>)
- Cell membranes prepared from cells expressing PAR1
- [<sup>35</sup>S]GTPyS
- GDP
- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl<sub>2</sub>, 1 mM EDTA, pH 7.4)
- GTPyS (unlabeled)
- Scintillation fluid
- Glass fiber filter mats
- Cell harvester

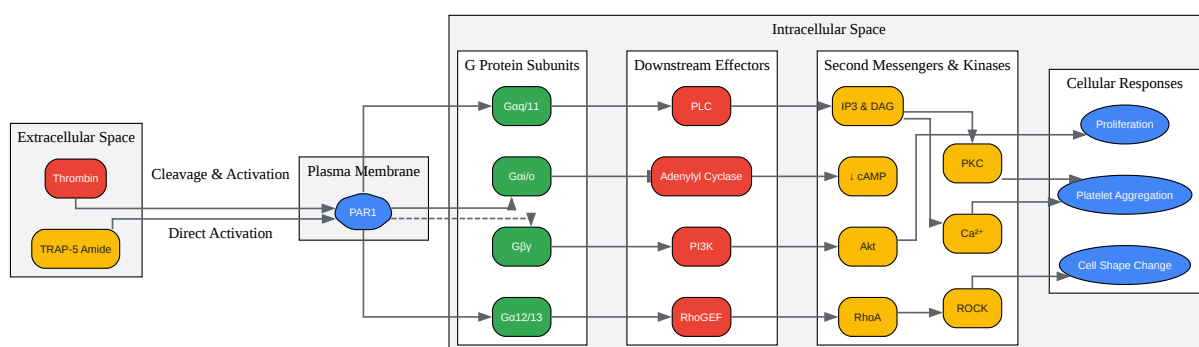
- Scintillation counter

b. Method:

- Assay Setup:
  - In a 96-well plate, add the following in order:
    - Assay buffer
    - Cell membranes (10-20  $\mu\text{g}$  of protein per well)
    - GDP (to a final concentration of 10-30  $\mu\text{M}$ )
    - **TRAP-5 amide** at various concentrations.
    - For non-specific binding control wells, add a high concentration of unlabeled GTPyS (e.g., 10  $\mu\text{M}$ ).
- Initiation of Reaction:
  - Add [ $^{35}\text{S}$ ]GTPyS to a final concentration of 0.1-0.5 nM to all wells.
  - Incubate the plate at 30°C for 60 minutes with gentle agitation.
- Termination and Filtration:
  - Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
  - Wash the filters three times with ice-cold assay buffer.
- Detection:
  - Dry the filter mats.
  - Add scintillation fluid to each filter.
  - Measure the radioactivity using a scintillation counter.

- Data Analysis:
  - Subtract the non-specific binding from all measurements.
  - Plot the specific binding as a function of **TRAP-5 amide** concentration to generate a dose-response curve and determine the EC50 and Emax values.

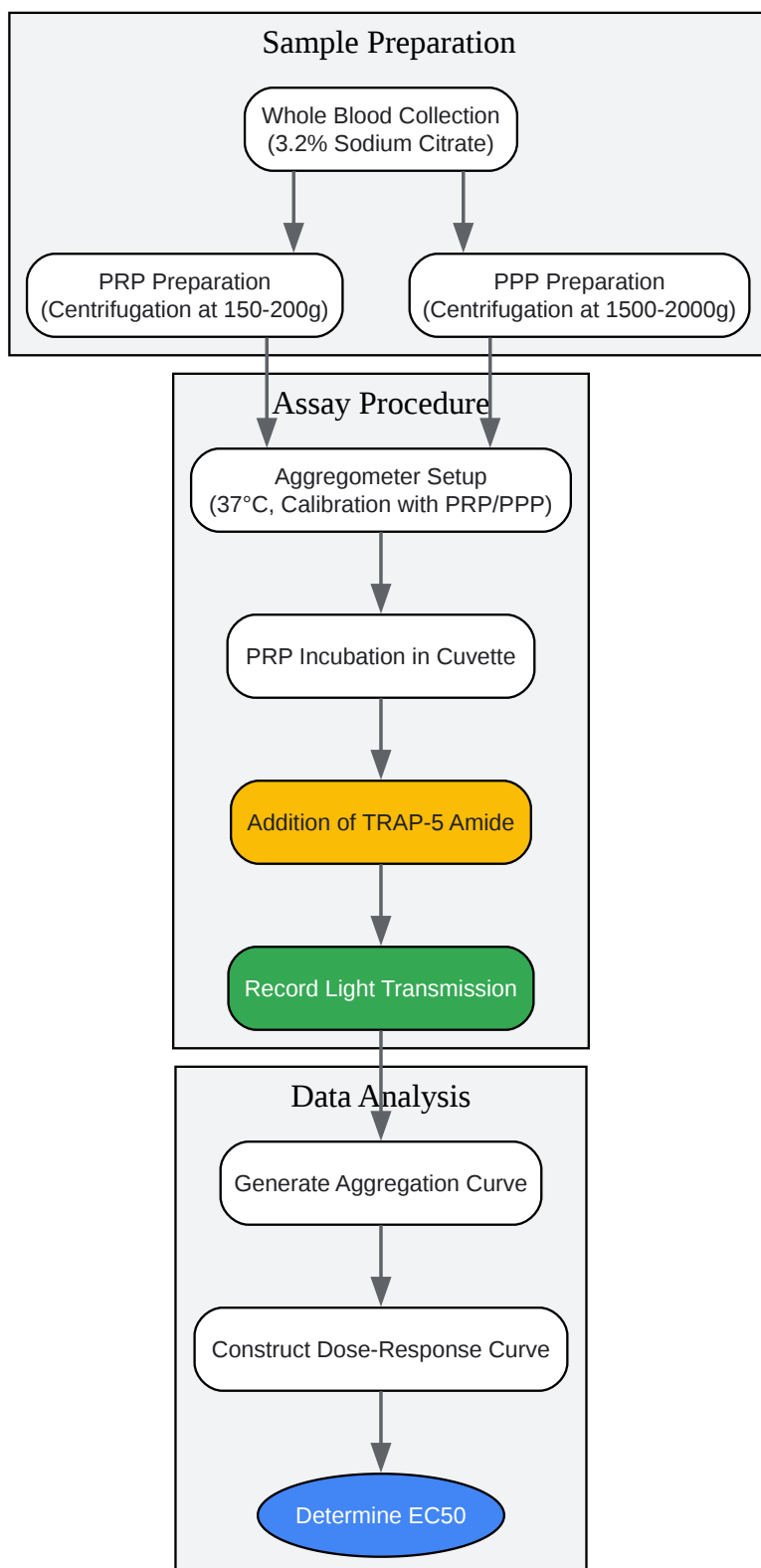
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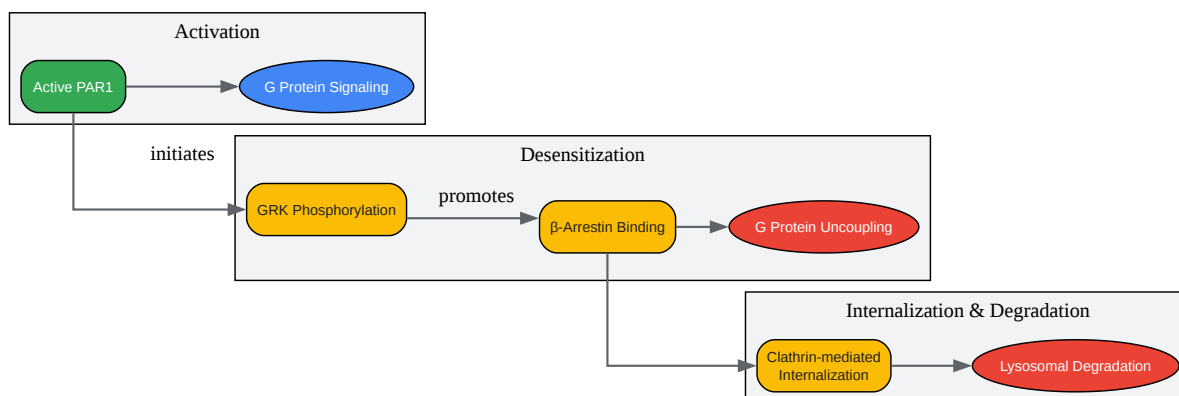
Caption: PAR1 Signaling Pathway.





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Caption: Platelet Aggregation Workflow.



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Caption: PAR1 Regulation Cycle.

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